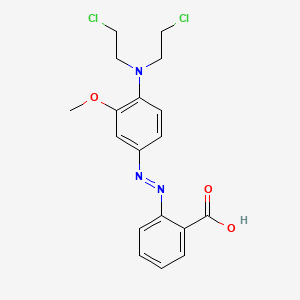
1,2,3,4,5-Pentabromocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentabromocyclopentane is a brominated derivative of cyclopentane, characterized by the presence of five bromine atoms attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentabromocyclopentane can be synthesized through the bromination of cyclopentane. The process typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,5-Pentabromocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclopentane or partially brominated derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of cyclopentadiene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used.
Major Products Formed:
Substitution: Various substituted cyclopentane derivatives.
Reduction: Cyclopentane or partially brominated cyclopentane.
Elimination: Cyclopentadiene derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentabromocyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other brominated compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentabromocyclopentane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrabromocyclopentane: Lacks one bromine atom compared to 1,2,3,4,5-Pentabromocyclopentane, leading to different reactivity and applications.
1,2,3,4,5,6-Hexabromocyclohexane: A brominated derivative of cyclohexane with six bromine atoms, used in different industrial applications.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. Its structure allows for selective reactions and applications that are not possible with other brominated cyclopentane derivatives.
Propriétés
Numéro CAS |
38454-64-7 |
|---|---|
Formule moléculaire |
C5H5Br5 |
Poids moléculaire |
464.61 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromocyclopentane |
InChI |
InChI=1S/C5H5Br5/c6-1-2(7)4(9)5(10)3(1)8/h1-5H |
Clé InChI |
SOKSHJLUOKXMFK-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C1Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
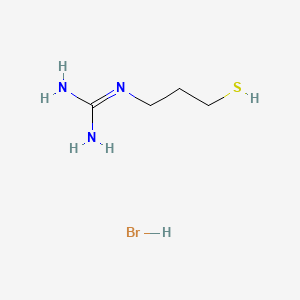
![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)
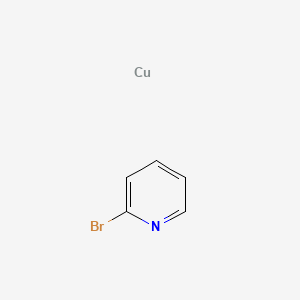
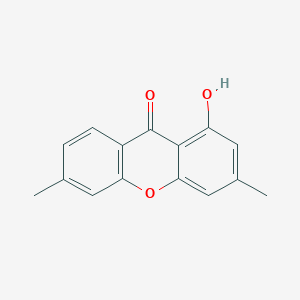
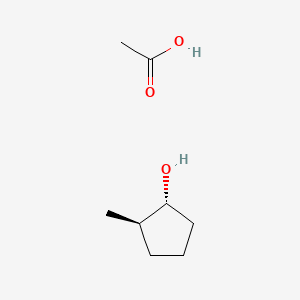
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
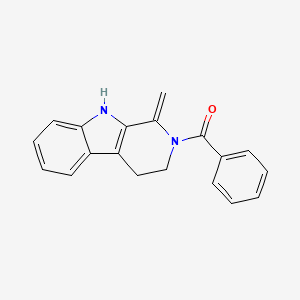


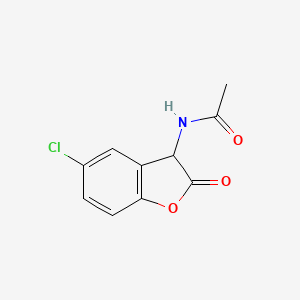
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
